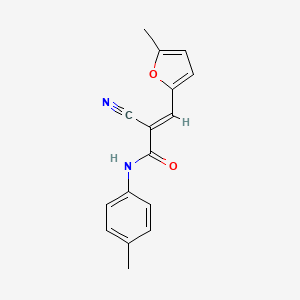
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(p-tolyl)acrylamide, also known as TAE684, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. TAE684 is a selective inhibitor of the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is overexpressed in various types of cancer, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL).
Scientific Research Applications
Herbicidal Activities
A related study involves the synthesis of 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, showcasing a novel class of herbicides. These compounds, including analogs of the mentioned acrylamide, exhibit significant herbicidal activities, underscoring the role of the acrylate group in plant growth regulation and weed control. This research highlights the potential of cyanoacrylates in agricultural chemistry for the development of new herbicidal formulations (Wang et al., 2004).
Molecular Engineering for Solar Cell Applications
Another research area explores the engineering of organic sensitizers for solar cell applications, where functionalized unsymmetrical organic sensitizers, including derivatives of 2-cyanoacrylic acid, have been synthesized. These sensitizers exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films, demonstrating the utility of cyanoacrylates in photovoltaic technology. This study provides a basis for designing efficient solar cells using cyanoacrylic acid derivatives as organic sensitizers (Kim et al., 2006).
Green Chemistry and Fungal Biotransformation
In green chemistry, (E)-2-cyano-3-(furan-2-yl) acrylamide and its analogs have been synthesized and subjected to fungal biotransformation, yielding compounds with stereogenic centers. This process illustrates the potential of using microorganisms to mediate enantioselective reactions, contributing to sustainable organic synthesis practices. The use of marine and terrestrial-derived fungi for the ene-reduction of cyanoacrylamides opens new pathways for the synthesis of biologically active compounds (Jimenez et al., 2019).
Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBXLFDKBOALG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
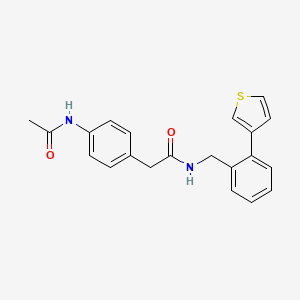
![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)
![6-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2972092.png)
![4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972093.png)
![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)
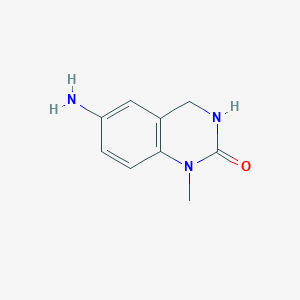
![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)
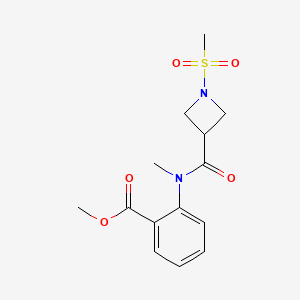
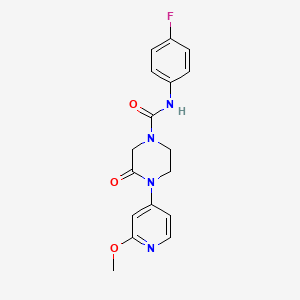
![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B2972103.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)
